2-Cyclobutyl-3,3-dimethylbutanoic acid
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Overview
Description
2-Cyclobutyl-3,3-dimethylbutanoic acid is a unique organic compound characterized by its cyclobutyl group attached to a 3,3-dimethylbutanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-cyclobutyl-3,3-dimethylbutanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as cyclobutyl bromide and 3,3-dimethylbutanoic acid.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a strong base like sodium hydride (NaH) to deprotonate the acid, followed by the addition of cyclobutyl bromide.
Purification: The resulting product is purified through techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 2-Cyclobutyl-3,3-dimethylbutanoic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form derivatives such as esters or amides.
Reduction: Reduction reactions can be performed to convert the carboxylic acid group to alcohols or aldehydes.
Substitution: The compound can participate in substitution reactions, where the cyclobutyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution product.
Major Products Formed:
Oxidation Products: Esters, amides, and carboxylic acid derivatives.
Reduction Products: Alcohols, aldehydes, and other reduced forms.
Substitution Products: Compounds with different functional groups replacing the cyclobutyl group.
Scientific Research Applications
2-Cyclobutyl-3,3-dimethylbutanoic acid has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the development of new pharmaceuticals and materials.
Biology: The compound can be used as a probe in biological studies to understand enzyme mechanisms and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism by which 2-cyclobutyl-3,3-dimethylbutanoic acid exerts its effects depends on its specific application. For example, in drug design, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways involved would need to be determined through detailed biochemical studies.
Comparison with Similar Compounds
3,3-Dimethylbutanoic Acid: Similar backbone but lacks the cyclobutyl group.
Cyclobutyl Acetic Acid: Similar cyclobutyl group but different acid moiety.
2-Cyclobutylbutanoic Acid: Similar structure but different placement of the cyclobutyl group.
Uniqueness: 2-Cyclobutyl-3,3-dimethylbutanoic acid is unique due to its combination of the cyclobutyl group and the 3,3-dimethylbutanoic acid moiety, which provides distinct chemical and physical properties compared to its similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development.
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Properties
IUPAC Name |
2-cyclobutyl-3,3-dimethylbutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O2/c1-10(2,3)8(9(11)12)7-5-4-6-7/h7-8H,4-6H2,1-3H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWIWSALVHVUKML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C1CCC1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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